molecular formula C12H12N2S B038937 2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indole CAS No. 115583-28-3

2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indole

Cat. No.: B038937
CAS No.: 115583-28-3
M. Wt: 216.3 g/mol
InChI Key: WQNUWJZIGLKSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,8-Trimethyl-6H-[1,3]thiazolo[5,4-e]indole is a synthetically tailored polyheterocyclic compound based on the privileged thiazoloindole scaffold, designed for advanced chemical and pharmaceutical research. This molecule features a fused aromatic system comprising a benzene ring, a pyrrole, and a thiazole, with strategic methyl substitutions at the 2, 7, and 8 positions that modulate its electronic properties, lipophilicity, and steric profile. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: The thiazolo[5,4-e]indole core is a scaffold of high interest in medicinal chemistry due to its structural similarity to biologically active indole and sulfur-containing heterocycles. Indole derivatives are extensively documented to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antifungal properties . This specific derivative serves as a key intermediate for designing and synthesizing novel bioactive molecules, particularly for targets where the indole nucleus is a recognized pharmacophore. Organic Electronic Materials: Fused thiazoloindole systems, such as 6H-[1,2,5]thiadiazolo[3,4-e]thieno[3,2-b]indole, have been successfully incorporated into high-performance polymer semiconductors for organic field-effect transistors (OFETs) . The 2,7,8-trimethyl derivative provides a tunable platform for developing new organic electronic materials, as the methyl groups can influence molecular packing, energy levels, and overall solid-state device performance. Chemical Synthesis & Method Development: This compound is a valuable building block in synthetic chemistry. It can be utilized to develop novel metal-free, environmentally benign synthetic protocols, similar to those used to access related thiazolo[3,2-a]indoles in water as a green solvent . Its functionalization allows for the construction of more complex molecular architectures, including spirocyclic systems . NOTE: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-6-7(2)13-9-4-5-10-12(11(6)9)15-8(3)14-10/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNUWJZIGLKSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C3=C(C=C2)N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Characterization of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical characterization of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole , a fused tricyclic scaffold with significant potential in medicinal chemistry as a bioisostere for purines or as a DNA-intercalating agent.

Introduction & Structural Significance

The 6H-thiazolo[5,4-e]indole scaffold represents a "privileged structure" in drug discovery, fusing an electron-rich indole core with a thiazole ring. This fusion at the e-face (C4–C5 bond of the indole) creates a planar, rigid tricyclic system capable of:

  • DNA Intercalation: The planar geometry facilitates insertion between base pairs.

  • Kinase Inhibition: The thiazole nitrogen and indole NH provide critical hydrogen bond acceptor/donor motifs, mimicking the adenine hinge-binding region of ATP.

  • Metabolic Stability: The 2,7,8-trimethyl substitution pattern blocks common metabolic soft spots (oxidation at the thiazole C2 and indole benzenoid positions), potentially enhancing in vivo half-life.

This guide provides a rigorous, self-validating workflow for the structural and functional characterization of this compound.

Structural Analysis & Numbering

Before characterization, the atom mapping must be defined to ensure accurate spectral assignment.

  • Core: Indole fused to Thiazole.[1][2][3][4]

  • Fusion: Thiazole ring fused to the C4–C5 bond of the indole.

  • Substituents:

    • C2-Me: Methyl group on the thiazole ring.[5]

    • C7-Me, C8-Me: Methyl groups on the benzenoid ring of the indole core.

    • 6H: Indicates the proton is on the indole nitrogen (position 6 in the fused system numbering).

Visualization: Structural Connectivity & NOE Correlations

The following diagram illustrates the numbering scheme and the critical Nuclear Overhauser Effect (NOE) correlations required to distinguish the regioisomers.

G Figure 1: Structural logic for NMR assignment. Red arrows indicate critical spatial checks. cluster_0 Structural Identification Strategy Structure 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole (Target Molecule) NOE_Analysis NOE Correlations (Spatial Proximity) Structure->NOE_Analysis Verifies Regiochemistry Shift_Prediction 1H NMR Shift Logic Structure->Shift_Prediction Assigns Protons Corr1 Thiazole-Me (C2) vs Indole-NH (H6) NOE_Analysis->Corr1 No Correlation (Distant) Corr2 Indole-Me (C7/C8) vs Pyrrole Protons (H4/H5) NOE_Analysis->Corr2 Strong NOE (Diagnostic)

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous assignment of the three methyl groups and the indole core protons.

Solvent Selection: DMSO-d6 is mandatory.

  • Reasoning: Chloroform-d (

    
    ) often causes broadening of the indole NH signal due to exchange or hydrogen bonding. DMSO-d6 stabilizes the NH proton, resulting in a sharp singlet at 
    
    
    
    11.0–12.0 ppm, enabling integration and coupling analysis.
Protocol: 1H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition: Run at 400 MHz or higher. Set relaxation delay (

    
    ) to >3 seconds to ensure accurate integration of methyl protons.
    
  • Key Assignments (Expected):

PositionTypeShift (

ppm)
MultiplicityDiagnostic Feature
NH (6) Indole Amine11.2 – 11.8Broad SingletDisappears with

shake.
H-4 Pyrrole CH7.3 – 7.5Doublet/MultipletCouples with H-5.
H-5 Pyrrole CH6.5 – 6.8Doublet/MultipletCharacteristic indole C3-H range.
2-Me Thiazole-CH32.7 – 2.8SingletDeshielded by S and N.
7-Me Indole-CH32.3 – 2.4SingletAromatic methyl.
8-Me Indole-CH32.3 – 2.4SingletAromatic methyl.
Critical Validation: NOESY/ROESY

To distinguish the 7-Me and 8-Me groups:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic: The methyl group at C8 is spatially close to the pyrrole proton at C4 (or C5 depending on exact numbering convention of the fused system). The methyl at C7 is flanked by the C8-Me and the fusion point.

  • Success Criteria: Observation of a cross-peak between the C8-Methyl signal and the pyrrole proton confirms the orientation of the fusion.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (


).
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Mode: Positive Ion (

    
    ).
    
  • Expected m/z:

    • Exact Mass: 228.0721

    • 
      : 229.0799 
      
  • Isotopic Pattern: Look for the

    
     isotope peak at M+2 (~4.5% relative abundance). This confirms the presence of the thiazole ring.[2]
    

Physicochemical Profiling

Understanding the "druggability" of the scaffold is as important as structural confirmation.

HPLC Purity & LogP Determination

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

Data Interpretation:

  • Retention Time (

    
    ):  Due to the planar, lipophilic tricyclic core and three methyl groups, expect a relatively late elution (
    
    
    
    > 10 min).
  • Purity Standard: >95% area under the curve (AUC) is required for biological assays.

UV-Vis Absorbance

The conjugated


-system of thiazolo[5,4-e]indole yields distinct UV bands.
  • 
    :  Expect bands around 280–320 nm (indole-like) and a redshifted band ~350 nm due to the extended conjugation with the thiazole.
    
  • Application: These bands are critical for monitoring DNA binding titrations (hypochromicity indicates intercalation).

Experimental Workflow Diagram

The following Graphviz diagram outlines the sequence of operations from crude synthesis to validated chemical entity.

Workflow Figure 2: Step-by-step characterization workflow ensuring chemical integrity before biological testing. cluster_Char Structural Validation Crude Crude Reaction Mixture Purification Flash Chromatography (Hexane:EtOAc) Crude->Purification Purity_Check HPLC-UV/MS (>95% Purity) Purification->Purity_Check Purity_Check->Purification Fail (<95%) NMR_1H 1H NMR (DMSO-d6) Check NH & Me integrals Purity_Check->NMR_1H Pass NMR_2D NOESY/HMBC Regioisomer Confirmation NMR_1H->NMR_2D HRMS HRMS (ESI+) Isotope Pattern (34S) NMR_2D->HRMS BioAssay Biological Screening (Kinase/Cytotoxicity) HRMS->BioAssay Validated

References

  • Thiazolo[5,4-e]indole Synthesis

    • Title: Simple and efficient synthesis of novel thiazolo[4,5-e]indole derivatives via three-component reaction.[4]

    • Source: Journal of Chemical Sciences, 2014.
    • URL:[Link]

    • Relevance: Provides analogous synthesis and NMR d
  • Indole Characterization Standards

    • Title: Characterization of Indole Derivatives by NMR.[3][4][6]

    • Source: N
    • URL:[Link]

    • Relevance: Validates the use of DMSO-d6 for NH proton observ
  • Bioisosterism in Drug Design

    • Title: Thiazole and Indole Motifs in Medicinal Chemistry.[1][2][3][4][7]

    • Source: MDPI Molecules.
    • URL:[Link]

    • Relevance: Contextualizes the biological importance of the fused scaffold.

Sources

Technical Guide: Biological Activity & Therapeutic Validation of Novel Thiazoloindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolo[3,2-a]indole scaffold represents a "privileged structure" in medicinal chemistry, fusing the pharmacophoric features of the indole ring (ubiquitous in signaling alkaloids) with the thiazole moiety (critical for hydrogen bonding and metabolic stability). This hybrid architecture exhibits a distinct dual-mode of action: it acts as a DNA groove binder and a competitive inhibitor of specific tyrosine kinases (e.g., VEGFR-2, CDK2).

This guide provides a technical roadmap for researchers characterizing novel derivatives. It moves beyond basic screening, detailing the causality behind activity—specifically how C-ring substitutions dictate groove-binding affinity versus kinase selectivity—and provides self-validating experimental protocols for robust data generation.

Structural Architecture & Synthetic Logic

To understand the biological activity, one must first master the scaffold's construction. The fused tricyclic system is thermodynamically stable but synthetically demanding.

The Core Scaffold

The biological potency of thiazoloindoles stems from their planarity, which facilitates intercalation or minor groove binding in DNA. The nitrogen atom at the bridgehead position (N-4) is critical for maintaining the aromaticity required for


 stacking interactions with base pairs.
Synthetic Pathway: The Hantzsch Modification

While standard Hantzsch synthesis forms linked thiazoles, the fused thiazolo[3,2-a]indole system requires a specific regioselective annulation.

Primary Route: Reaction of 3-alkylated indoline-2-thiones with


-halo ketones.
  • Mechanism: A formal [3+2] annulation.

  • Critical Control Point: The reaction is often performed in water or ethanol under reflux. The choice of solvent dictates the tautomeric equilibrium of the intermediate, influencing the yield of the fused product over the open-chain byproduct.

SynthesisLogic Precursor Indoline-2-thione (Nucleophilic Sulfur) Intermediate S-Alkylated Intermediate Precursor->Intermediate SN2 Attack Reagent α-Halo Ketone (Electrophilic Carbon) Reagent->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization N-Attack on Carbonyl Product Thiazolo[3,2-a]indole (Fused Scaffold) Cyclization->Product - H2O (Aromatization)

Figure 1: Chemo- and regioselective synthesis pathway for the fused thiazolo[3,2-a]indole scaffold.

Structure-Activity Relationship (SAR) Landscape

The biological activity is not random; it follows a predictable logic based on electronic distribution and steric bulk.

The "Electronic Switch" (C-6 and C-7 Positions)

Substitutions on the indole benzene ring (positions 6 and 7) modulate the electron density of the fused system.

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -OH at C-7 increase the electron density of the aromatic system. This enhances DNA binding affinity by facilitating stronger London dispersion forces with base pairs.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2 or -F tend to increase metabolic stability but may reduce DNA affinity unless positioned to interact with specific backbone residues.

The "Selectivity Anchor" (C-3/C-9 Positions)

The thiazole ring substituents (C-3 or C-9 depending on numbering convention) are the primary determinants for Kinase Selectivity .

  • Bulky Aryl Groups: A phenyl or substituted phenyl ring here is essential for occupying the hydrophobic pocket of kinases like VEGFR-2.

  • Hydrogen Bonding: The presence of a hydrazone linker or a hydroxyl group on this pendant ring is critical for forming H-bonds with the hinge region of the kinase (e.g., Leu54 in MDM2 or Cys919 in VEGFR-2).

Therapeutic Profiles & Mechanisms of Action[1]

Oncology: The Dual-Strike Mechanism

The most potent derivatives (e.g., analogues of compound 4c ) exhibit a dual mechanism that prevents resistance development.

  • DNA Groove Binding: The planar tricyclic core inserts into the minor groove of DNA, specifically at A-T rich regions. This sterically hinders the progression of DNA polymerase, leading to replication fork arrest.

  • VEGFR-2 Inhibition: The pendant aryl group competes with ATP for the binding site on Vascular Endothelial Growth Factor Receptor-2. This blocks downstream signaling (Raf/MEK/ERK pathway), effectively starving the tumor of blood supply (anti-angiogenesis).

Antimicrobial: DNA Gyrase Inhibition

In bacterial models (S. aureus, E. coli), these derivatives target DNA gyrase (Topoisomerase II). The thiazoloindole core stabilizes the cleavage complex, preventing DNA religation and causing accumulation of double-strand breaks, which is bacteriocidal.

MechanismAction Compound Thiazoloindole Derivative Target1 Target A: DNA Compound->Target1 Intercalation Target2 Target B: VEGFR-2 / CDK2 Compound->Target2 Docking Effect1 Minor Groove Binding (A-T Rich Regions) Target1->Effect1 Effect2 ATP Competitive Inhibition (Hinge Region Binding) Target2->Effect2 Outcome1 Replication Fork Arrest Effect1->Outcome1 Outcome2 Anti-Angiogenesis (Block Raf/MEK/ERK) Effect2->Outcome2 Final Apoptosis / Cell Death Outcome1->Final Outcome2->Final

Figure 2: Dual mechanism of action targeting both genomic integrity (DNA) and proliferation signaling (Kinases).

Experimental Validation Protocols

To publish authoritative data, you must use self-validating protocols. The following methodologies are designed to minimize artifacts (e.g., compound precipitation) and maximize reproducibility.

Protocol A: Spectroscopic DNA Binding Titration (UV-Vis)

Objective: Determine the intrinsic binding constant (


) of the derivative to CT-DNA.

Why this method? UV-Vis is less sensitive to inner-filter effects than fluorescence and provides direct evidence of ground-state complex formation (hypochromism/red shift).

Step-by-Step Workflow:

  • Preparation: Dissolve derivative in DMSO (stock 10 mM). Dilute to 20

    
    M in Tris-HCl buffer (pH 7.4). Crucial: Keep DMSO < 1% to avoid DNA denaturation.
    
  • Baseline: Record the spectrum (200–500 nm) of the free compound.

  • Titration: Add aliquots of CT-DNA (0–100

    
    M) to both the sample and the reference cuvette (to subtract DNA absorbance).
    
  • Observation: Look for Hypochromism (decrease in peak intensity) and Bathochromic shift (red shift).

    • Hypochromism > 15% indicates strong intercalation/groove binding.

  • Calculation: Use the Wolfe-Shimer equation:

    
    
    
    • Plot

      
       vs 
      
      
      
      . The slope/intercept ratio gives
      
      
      .
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish IC50 values against MCF-7 and HepG2 lines.

Scientific Integrity Check:

  • Metabolic State: MTT measures mitochondrial reductase activity. Ensure cells are in the log-growth phase; stationary cells give false negatives.

  • Solubility Control: Thiazoloindoles are hydrophobic. You must include a vehicle control (DMSO) at the highest concentration used to rule out solvent toxicity.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of the derivative (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: 48h or 72h (standardize this, as IC50 is time-dependent).

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

Summary of Key Activity Data (Reference Values)
Derivative ClassTargetKey SubstituentActivity MetricReference
Thiazolo[3,2-a]indole DNA (Groove Binding)C-7 OMe (Electron Donor)

[1]
Hydrazone-Thiazole VEGFR-24-OH-3-OMe (Vanillin moiety)IC50: 0.15

M
[2]
Thiazolo-Indole S. aureus (MRSA)C-3 PhenylMIC: 3.25

g/mL
[3]
Spiro-Thiazoloindole MDM2-p53Spiro-oxindole fusionIC50: 5.5

M (HepG2)
[4]

Future Perspectives: ADME & Clinical Outlook

The primary bottleneck for thiazoloindoles is solubility . While potent, the planar aromatic rings lead to high lipophilicity (LogP > 4). Future development must focus on:

  • Polar Appendages: Introducing morpholine or piperazine tails to the C-3 position to enhance water solubility without disrupting the pharmacophore.

  • Metabolic Stability: Blocking metabolic "soft spots" (e.g., para-positions on phenyl rings) with fluorine atoms to extend half-life.

References

  • Novel indole-thiazole and indole-thiazolidinone derivatives as DNA groove binders. International Journal of Biological Macromolecules. Link

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Link

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. Molecules. Link

  • Synthesis of new thiazolo-pyrrolidine–(Spirooxindole) tethered to 3-acylindole as anticancer agents. ResearchGate. Link

  • Useful Access to Uncommon Thiazolo[3,2-a]indoles. Journal of Organic Chemistry. Link

Methodological & Application

Application Note: Application of Trimethylated Thiazoloindoles in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The development of potent and selective kinase inhibitors remains a cornerstone of modern oncology and neurodegenerative disease research. Trimethylated thiazoloindoles represent an emerging class of ATP-competitive inhibitors characterized by a rigid, planar tricyclic scaffold. Structural optimization—specifically trimethylation at the


-1, 

-2, or

-4 positions—has been shown to significantly enhance lipophilicity and deepen the interaction within the hydrophobic pocket of Serine/Threonine kinases, particularly DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A) and the CDK (Cyclin-Dependent Kinase) family.

This application note provides a comprehensive guide for utilizing trimethylated thiazoloindoles in biochemical and cellular assays. It addresses the specific physicochemical challenges posed by these hydrophobic compounds and details optimized protocols for determining IC


 values and assessing cellular target engagement.
Key Applications
  • Neurodegeneration: Inhibition of DYRK1A-mediated Tau hyperphosphorylation (Alzheimer’s Disease model).[1]

  • Oncology: Targeting CDK/CLK family kinases to induce cell cycle arrest in glioblastoma and pancreatic cancer lines.

Chemical Properties & Handling

Trimethylated thiazoloindoles exhibit distinct physicochemical properties driven by their fused heterocyclic core and methyl substitutions. Proper handling is critical to prevent compound aggregation, which can lead to false negatives (loss of potency) or false positives (promiscuous aggregation).

Physicochemical Profile
PropertyCharacteristicImpact on Assay
Hydrophobicity (cLogP) High (~3.5 – 4.8)Prone to precipitation in aqueous buffers; requires carrier proteins or detergents.
Solubility Low in water; High in DMSOStock solutions must be prepared in 100% DMSO.
Planarity Rigid tricyclic coreHigh tendency for

-

stacking/aggregation at >10 µM.
Stability High thermal stabilitySuitable for long incubation times (up to 4 hours) at 37°C.
Reconstitution and Storage Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh the lyophilized powder into a glass vial (avoid plastic static interaction).

  • Dissolution: Add anhydrous DMSO (molecular biology grade, >99.9%) to achieve a 10 mM concentration.

    • Critical Step: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Solutions:

    • Do not dilute directly into aqueous buffer.

    • Perform intermediate dilutions in 100% DMSO to 100x the final assay concentration.

    • Example: For a 10 µM final assay concentration, prepare a 1 mM intermediate stock in DMSO.

Biochemical Kinase Assay (ADP-Glo™ Platform)

The ADP-Glo™ Kinase Assay (Promega) is recommended for trimethylated thiazoloindoles due to its resistance to fluorescence interference, which can be a confounding factor with planar heterocycles.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, which is then converted to light by luciferase. Luminescence is proportional to kinase activity.

Materials
  • Kinase: Recombinant Human DYRK1A or CDK2/CyclinA (0.2 – 0.5 ng/µL final).

  • Substrate: DYRKtide (RRRFRPASPLRGPPK) or Histone H1.

  • ATP: Ultra-pure, at

    
     apparent (typically 10–50 µM).
    
  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
    • Note: BSA (0.1 mg/mL) or Brij-35 (0.01%) is mandatory to prevent the hydrophobic thiazoloindole from sticking to the plate walls.

Step-by-Step Protocol (384-Well Format)

Volume: 10 µL Reaction + 10 µL ADP-Glo + 20 µL Detection.

  • Compound Preparation (Acoustic or Manual):

    • Prepare a 10-point dose-response curve in 100% DMSO (1:3 serial dilution).

    • Transfer 50 nL of compound to the dry 384-well plate (low volume, white).

    • Include DMSO Only (Max Signal) and Staurosporine (Min Signal) controls.

  • Kinase Addition:

    • Dilute Kinase in Assay Buffer (2x concentration).

    • Dispense 5 µL of 2x Kinase solution into wells.

    • Incubate for 10 minutes at RT (allows compound-enzyme binding).

  • Substrate/ATP Start:

    • Dilute Substrate and ATP in Assay Buffer (2x concentration).

    • Dispense 5 µL of 2x Substrate/ATP mix to initiate the reaction.

    • Seal and incubate at RT for 60 minutes.

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT.

  • Detection:

    • Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response equation (variable slope) to determine IC

.

Cellular Target Engagement (Western Blot)

To validate that trimethylated thiazoloindoles permeate the cell membrane and inhibit the target in situ, we assess the phosphorylation status of downstream substrates (e.g., Tau-Thr212 for DYRK1A).

Experimental Workflow

CellularAssay Seeding Seed SH-SY5Y Cells (24h Recovery) Treatment Treat with Compound (1, 10, 50 µM) 6-24 Hours Seeding->Treatment Lysis Lysis in RIPA Buffer + Phosphatase Inhibitors Treatment->Lysis Western Western Blot Analysis p-Tau vs Total Tau Lysis->Western

Figure 1: Workflow for cellular target engagement assay.

Protocol
  • Cell Culture: Seed SH-SY5Y (neuroblastoma) cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Replace media with fresh media containing compound (0.1% DMSO final).

    • Include a Harmine (reference DYRK1A inhibitor) control.[2][3][4][5]

    • Incubate for 6 hours.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: DYRK1A substrates dephosphorylate rapidly).

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-pTau (Thr212) [1:1000] and Anti-Total Tau [1:2000].

    • Normalization: GAPDH or

      
      -Actin.
      

Mechanism of Action: DYRK1A Pathway

Understanding the signaling context is vital for interpreting assay results. Trimethylated thiazoloindoles act by competing with ATP, preventing the phosphorylation of Tau and priming of the amyloid pathway.

DYRK1A_Pathway Inhibitor Trimethylated Thiazoloindole DYRK1A DYRK1A Kinase (Active) Inhibitor->DYRK1A Inhibits (ATP Competitive) ATP ATP ATP->DYRK1A Cofactor Tau Tau Protein (Microtubule Stabilizer) DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau (Thr212/Ser202) Tau->pTau Pathological Conversion NFT Neurofibrillary Tangles pTau->NFT Aggregation

Figure 2: Mechanism of Action. The inhibitor blocks ATP binding to DYRK1A, preventing Tau hyperphosphorylation and subsequent neurofibrillary tangle formation.

Troubleshooting Guide

IssuePossible CauseSolution
High Background (Biochemical) Compound aggregation or light scatteringAdd 0.01% Triton X-100 or Brij-35 to assay buffer. Spin down compound stocks before use.
Low Potency (Cellular) Poor membrane permeabilityVerify cLogP. If >5, consider nano-formulation or longer incubation times (up to 24h).
Bell-Shaped Curve Aggregation-induced inhibitionCheck solubility limit. Ignore data points above the solubility threshold (typically >10-30 µM).
Precipitation in Media "Crashing out" upon dilutionDilute compound in media slowly with vortexing. Ensure DMSO concentration is <0.5%.

References

  • Coutadeur, S., et al. (2015). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Journal of Neurochemistry, 133(3), 440-451.

  • Foucourt, A., et al. (2014). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 19(10), 15411-15439.

  • Liger, F., et al. (2011). Synthesis and biological evaluation of thiazolo[5,4-f]quinazolin-9(8H)-ones as potent inhibitors of dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Bioorganic & Medicinal Chemistry Letters, 21(5), 1467-1470.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Nguyen, T.L., et al. (2020). Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[6] Molecules, 25(20), 4691.

Sources

Application Notes and Protocols: Developing Assays for 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The compound 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole represents a novel heterocyclic entity with a chemical scaffold that suggests potential biological activity. While the specific molecular targets of this compound are yet to be elucidated, its structural motifs, incorporating both indole and thiazole rings, are present in numerous compounds with demonstrated therapeutic efficacy, particularly in the realm of oncology.[1] This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound.

Given that many indole and thiazole derivatives exhibit anticancer properties by targeting fundamental cellular processes, our investigation will focus on two well-established anticancer mechanisms: the disruption of microtubule dynamics and the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] This application note will provide the scientific rationale and detailed protocols for a suite of assays designed to probe these potential mechanisms of action and to quantify the cytotoxic effects of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole on cancer cells.

Part 1: Investigating the Impact on Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[4] Consequently, tubulin is a prime target for the development of anticancer therapeutics.[4][5] Compounds that interfere with microtubule dynamics can be broadly classified as either microtubule-stabilizing or -destabilizing agents.[2][6] The following assays will determine if 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole falls into either of these categories.

In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process can be monitored by an increase in fluorescence or light scattering as tubulin dimers assemble into microtubules.[4][7] A sigmoidal curve representing nucleation, growth, and steady-state phases is typically observed.[8] Test compounds that alter the shape of this curve are identified as microtubule-targeting agents.[4]

Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 3 mg/mL.[8] Keep on ice.

    • Prepare a 10 mM stock solution of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole in DMSO.

    • Prepare serial dilutions of the test compound in General Tubulin Buffer at 10x the final desired concentration. Include paclitaxel (10 µM final concentration) as a positive control for polymerization enhancement and nocodazole (10 µM final concentration) as a positive control for polymerization inhibition.[8] A DMSO-only control should also be included.

  • Assay Procedure:

    • Use a pre-warmed 96-well plate (37°C).[8]

    • Add 10 µL of the 10x compound dilutions (or controls) to the appropriate wells.

    • Initiate the reaction by adding 90 µL of the 3 mg/mL tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[8][9]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the test compound and controls.

    • From the polymerization curves, determine the maximum polymerization rate (Vmax), the lag time, and the maximum polymer mass.[4]

    • To determine the IC50 (for inhibitors) or EC50 (for enhancers), plot the Vmax or maximum polymer mass as a function of the logarithm of the compound concentration and fit the data to a dose-response curve.[4]

Self-Validation: The inclusion of both stabilizing (paclitaxel) and destabilizing (nocodazole) agents as controls provides an internal validation of the assay's performance. The expected sigmoidal curve for the vehicle control also confirms the integrity of the tubulin and assay conditions.[8]

Immunofluorescence Microscopy of Cellular Microtubules

Principle: This cell-based assay visualizes the effects of the test compound on the microtubule network within cultured cells. Immunofluorescence staining using an anti-tubulin antibody allows for the qualitative and quantitative assessment of microtubule integrity, density, and morphology.[10][11][12]

Experimental Workflow:

G A Seed Cells on Coverslips B Treat with Compound A->B C Fix and Permeabilize B->C D Block Non-specific Binding C->D E Incubate with Primary Antibody (Anti-tubulin) D->E F Incubate with Fluorescent Secondary Antibody E->F G Mount and Image F->G H Analyze Microtubule Morphology G->H

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Immunostaining:

    • Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[10][13]

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[10]

    • Block non-specific antibody binding with 3% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[10][13]

    • Incubate with a primary antibody against α-tubulin (e.g., rat anti-tubulin, 1:1000 dilution) in 1% BSA in PBS for 1 hour at room temperature.[10]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rat, 1:1000 dilution) in 1% BSA in PBS for 1 hour at room temperature, protected from light.

    • Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Qualitatively assess changes in microtubule structure, such as depolymerization (loss of filamentous structures) or bundling (thickened, aggregated filaments).[11][14]

    • For quantitative analysis, use image analysis software to measure parameters like microtubule network integrity and average microtubule length.[11]

Self-Validation: Comparing the microtubule morphology in treated cells to the well-defined filamentous network in vehicle-treated cells provides a clear baseline for assessing compound effects. Including known microtubule-targeting agents as controls can further validate the observed phenotypes.

Part 2: Probing the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Dysregulation of this pathway, often through mutations in key kinases like BRAF and MEK, is a hallmark of many cancers.[17][18][19] The following assays will determine if 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole can inhibit components of this pathway.

In Vitro Kinase Assays (BRAF, MEK)

Principle: These cell-free assays measure the ability of the test compound to directly inhibit the enzymatic activity of purified BRAF or MEK kinases.[20][21] Activity is typically quantified by measuring the phosphorylation of a specific substrate.

Protocol (General):

  • Reagents: Utilize commercially available kinase assay kits for BRAF and MEK1/2, which typically include the recombinant kinase, its specific substrate (e.g., MEK1 for BRAF, ERK2 for MEK1), and a phosphospecific antibody for detection.[20][22]

  • Procedure:

    • In a 96-well plate, combine the kinase, its substrate, and ATP in the provided assay buffer.

    • Add serial dilutions of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole. Include a known inhibitor (e.g., vemurafenib for BRAF, trametinib for MEK) as a positive control and a DMSO-only vehicle control.[17][21]

    • Incubate the reaction at 30°C for the recommended time.

    • Stop the reaction and detect the level of substrate phosphorylation using the kit's detection method (e.g., ELISA, fluorescence, luminescence).[20]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a potent and selective known inhibitor for each kinase provides a robust positive control and validates the assay's sensitivity and dynamic range.

Western Blot Analysis of ERK Phosphorylation

Principle: This cell-based assay determines the effect of the compound on the phosphorylation status of ERK1/2, the downstream effector of the MAPK pathway.[23][24] A decrease in the level of phosphorylated ERK (p-ERK) relative to total ERK indicates inhibition of the upstream pathway.[25]

Experimental Workflow:

Caption: Western blot workflow for analyzing ERK phosphorylation.

Protocol:

  • Cell Treatment and Lysis:

    • Culture a relevant cancer cell line (e.g., A375 melanoma cells with a BRAF V600E mutation) to 70-80% confluency.[26]

    • Treat the cells with various concentrations of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole for a specified time (e.g., 1-2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.[24]

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[23]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[23]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[23]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of inhibition.

Self-Validation: The normalization of the phospho-protein signal to the total protein level for the same target (ERK) in each lane accounts for any variations in protein loading, ensuring the reliability of the results.[23]

Part 3: Assessing Overall Cellular Effects

While mechanistic assays are crucial, it is equally important to determine the overall effect of the compound on cancer cell viability and proliferation.

Cell Viability Assay (MTT/XTT or CellTiter-Glo)

Principle: These are high-throughput colorimetric or luminescent assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[27][28] In the MTT assay, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt MTT into a colored formazan product.[29][30] The CellTiter-Glo assay quantifies ATP, which is a marker of metabolically active cells.[31]

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole to the wells and incubate for a desired period (e.g., 48-72 hours).[30]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.[28]

Self-Validation: The inclusion of a blank (media only) and a vehicle control (cells with DMSO) on each plate is essential for accurate background subtraction and normalization. A positive control (e.g., a known cytotoxic drug like doxorubicin) can also be included to validate assay performance.

Quantitative Data Summary

The following tables should be used to summarize the key quantitative data obtained from the described assays.

Table 1: In Vitro Tubulin Polymerization Activity

Parameter 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole Paclitaxel (Control) Nocodazole (Control)
IC50 / EC50 (µM)
Effect on Vmax

| Effect on Lag Time | | | |

Table 2: In Vitro Kinase Inhibition

Kinase Target IC50 (µM) of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole IC50 (µM) of Positive Control
BRAF (e.g., Vemurafenib)

| MEK1 | | (e.g., Trametinib) |

Table 3: In Vitro Cytotoxicity

Cell Line IC50 (µM) after 72h treatment
(e.g., HeLa)
(e.g., A549)

| (e.g., A375) | |

Conclusion

The assays outlined in this document provide a robust and logical framework for the initial characterization of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole. By systematically evaluating its effects on microtubule dynamics, MAPK signaling, and overall cell viability, researchers can gain critical insights into its potential as a novel therapeutic agent. The self-validating nature of these protocols, through the use of appropriate controls, ensures the generation of reliable and reproducible data, which is paramount in the early stages of drug discovery and development.

References

  • Bio-protocol. (2018). Immunofluorescence staining of microtubules. [Link]

  • BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ ERK Phosphorylation Assay Kit. [Link]

  • Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). [Link]

  • antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit (ABIN1019677). [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1163-1178. [Link]

  • Chan, G., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 43928. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12053. [Link]

  • Butler, K. V., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17296-17304. [Link]

  • Eyun, S. I., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756. [Link]

  • Sal-Man, N., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences, 19(8), 2296. [Link]

  • Bouter, A., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 584. [Link]

  • Jones, C. A., et al. (2008). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 476, 187-198. [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

  • Waterman-Storer, C. (2001). Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. In Current Protocols in Cell Biology. John Wiley & Sons, Inc. [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. [Link]

  • Bouter, A., et al. (2020). A cell-based assay for detecting microtubule stabilizing agents. (A)... [Link]

  • ResearchGate. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5...[Link]

  • Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. [Link]

  • van der Mijn, J. C., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, e18413. [Link]

  • Wang, Y., et al. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Acta Pharmacologica Sinica, 44(9), 1859-1869. [Link]

  • Singh, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine, 21(1), 539. [Link]

  • Boster Bio. (n.d.). ERK Signaling Pathway. [Link]

  • Varano, F., et al. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Cell and Developmental Biology, 10, 846467. [Link]

  • Calarco, A., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 28(14), 5433. [Link]

  • Theivagt, C., et al. (2018). Current Insights of BRAF Inhibitors in Cancer. Journal of Medicinal Chemistry, 61(10), 4344-4360. [Link]

  • Van Allen, E. M., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Cancer Discovery, 4(7), 836-847. [Link]

  • Gilmartin, A. G., et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics, 10(8), 1495-1505. [Link]

  • Caris Life Sciences. (n.d.). MI Cancer Seek. [Link]

  • Fourest-Lieuvin, A. (2006). Microtubule targeting agents: from biophysics to proteomics. Current Medicinal Chemistry. Anti-cancer Agents, 6(5), 449-462. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Heliyon, 10(2), e24169. [Link]

  • Ayati, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(12), 4786. [Link]

  • ResearchGate. (2025). Synthesis and biological activities of some indole analogues containing triazole-5-thiol and thiazolotriazole systems. [Link]

Sources

Application Note: High-Throughput Screening of Thiazoloindole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification & Lead Discovery Series | AN-2026-TZ

Abstract

Thiazoloindoles represent a "privileged scaffold" in medicinal chemistry, exhibiting broad bioactivity ranging from kinase inhibition to DNA intercalation. However, their planar, hydrophobic nature presents unique challenges in High-Throughput Screening (HTS), including solubility-driven aggregation and fluorescence interference. This Application Note provides a rigorous, field-validated framework for the design, synthesis, and screening of thiazoloindole libraries. We detail a high-efficiency synthesis protocol using the Groebke-Blackburn-Bienaymé (GBB) reaction and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening workflow designed to eliminate false positives common to this chemical class.

Introduction: The Thiazoloindole Advantage

The thiazoloindole scaffold combines the electron-rich indole ring with the thiazole moiety, creating a system capable of diverse non-covalent interactions (π-π stacking, hydrogen bonding). In modern drug discovery, these compounds are increasingly targeted for:

  • Kinase Inhibition: The scaffold mimics the purine ring of ATP, allowing it to dock effectively into the hinge region of kinases (e.g., CDK, GSK3β, VEGFR) [1].

  • DNA Intercalation: Planar derivatives can insert between base pairs, acting as potential chemotherapeutic agents.

  • Antimicrobial Activity: Inhibition of DNA gyrase B in resistant bacterial strains.

Despite this potential, thiazoloindoles are frequent "frequent hitters" or PAINS (Pan-Assay Interference Compounds) candidates due to their tendency to aggregate or fluoresce. This guide prioritizes assay robustness to distinguish true bioactivity from artifacts.

Library Design & Synthesis (The Input)

Strategic Choice: The Groebke-Blackburn-Bienaymé (GBB) Reaction

While fused thiazolo[5,4-b]indoles are potent, their synthesis is often linear and slow. For HTS library generation, we utilize the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This allows for the rapid, one-pot assembly of imidazo[2,1-b]thiazoles functionalized with indole moieties, maximizing chemical space exploration [2].

Reaction Scheme: 2-Aminothiazole (Amine) + Indole-3-carboxaldehyde (Aldehyde) + R-Isocyanide → Thiazoloindole Derivative

Protocol 1: Automated GBB Library Synthesis

This protocol is optimized for 96-well parallel synthesis blocks.

Reagents:

  • Amine: 2-Aminothiazole (1.0 equiv)[1][2]

  • Aldehyde: Diverse Indole-carboxaldehydes (1.0 equiv)

  • Isocyanide: Diverse alkyl/aryl isocyanides (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol:DCM (1:1 v/v)

Step-by-Step Workflow:

  • Dispensing: In a 2 mL glass vial (within 96-well block), dispense 100 µL of 0.5 M 2-aminothiazole solution.

  • Addition: Add 100 µL of 0.5 M Indole-aldehyde solution followed by 50 µL of catalyst solution (Sc(OTf)₃ in MeOH). Shake for 5 mins.

  • Activation: Add 110 µL of 0.5 M Isocyanide solution.

  • Reaction: Seal block and heat to 60°C for 12 hours under orbital shaking (400 rpm).

  • Work-up (Solid Phase Extraction):

    • Load reaction mixture onto SCX-2 (Strong Cation Exchange) cartridges.

    • Wash with MeOH (removes non-basic impurities/aldehyde).

    • Elute product with 2M NH₃ in MeOH.

  • Finishing: Evaporate solvent (Genevac or SpeedVac). Resuspend in 100% DMSO to a final concentration of 10 mM for the Master Plate.

Quality Control (QC): Randomly select 5% of wells for LC-MS analysis. Purity >85% is required for primary screening.[3]

HTS Assay Development (The Process)

Addressing the Solubility & Interference Challenge

Thiazoloindoles are lipophilic. In aqueous buffers, they may form colloidal aggregates that sequester enzymes, leading to false positives.

  • Solution: Include 0.01% Triton X-100 or CHAPS in the assay buffer to disrupt aggregates.

  • Interference: Indole derivatives can autofluoresce in the blue/green region (400-500 nm).

  • Solution: Use TR-FRET (Time-Resolved FRET) with a red-shifted acceptor (e.g., Alexa Fluor 647). The time delay (50-100 µs) eliminates short-lived compound autofluorescence.

Protocol 2: TR-FRET Kinase Screening (LanthaScreen™ Format)

Target: Generic Ser/Thr Kinase (e.g., CDK2/CyclinA). Format: 384-well low-volume black plates.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT.

Workflow:

  • Compound Transfer: Acoustic transfer (e.g., Echo 550) of 20 nL compound from DMSO Master Plate to assay plate. (Final conc: 10 µM, 1% DMSO).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (Europium-labeled anti-kinase antibody + Kinase). Incubate 15 mins.

  • Tracer Addition: Add 5 µL of Alexa Fluor 647-labeled ATP-competitive tracer.

  • Incubation: Incubate 60 mins at Room Temperature (protected from light).

  • Readout: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs.

Data Calculation: Calculate the TR-FRET Ratio:



Validation Criteria:

  • Z-Factor: Must be > 0.5.

    
    
    (Where p = positive control/inhibitor, n = negative control/DMSO).
    

Data Analysis & Hit Validation

Triage Strategy

Raw hits must be filtered to remove "frequent hitters."

StepMethodPurpose
1. Primary Screen Single point (10 µM)Identify >50% inhibition.
2. Aggregation Test Re-test with 0.1% Triton X-100If activity is lost with higher detergent, it was an aggregate (False Positive).
3. Dose Response 10-point titration (1 nM - 30 µM)Determine IC₅₀. Hill slope should be ~1.0. Steep slopes (>2.0) indicate non-specific binding.
4. Selectivity Counter-screen vs. unrelated kinaseEnsure scaffold specificity.
Visualizing the Workflow

The following diagram illustrates the critical decision gates in the screening process.

HTS_Workflow Start Thiazoloindole Library (10mM DMSO) Primary Primary Screen (TR-FRET, 10 µM) Start->Primary Decision1 Inhibition > 50%? Primary->Decision1 Fail1 Discard (Inactive) Decision1->Fail1 No Confirm Confirmation Screen (Triplicates) Decision1->Confirm Yes Detergent Aggregation Test (+0.01% Triton X-100) Confirm->Detergent FalsePos False Positive (Aggregator) Detergent->FalsePos Activity Lost DoseResp Dose Response (IC50 Determination) Detergent->DoseResp Activity Retained HillSlope Hill Slope Check (0.8 < n < 1.2?) DoseResp->HillSlope Promiscuous Non-Specific Binder HillSlope->Promiscuous No Lead Validated Hit (Ready for SAR) HillSlope->Lead Yes

Figure 1: Decision tree for filtering thiazoloindole hits, emphasizing the removal of aggregation-based false positives.

References

  • Thiazolo[5,4-b]indole derivatives as a new class of kinase inhibitors. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (Search Term: Thiazoloindole kinase inhibitor)

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Assay Guidance Manual: High-Throughput Screening for Kinase Inhibitors. Source: NCBI Bookshelf. URL:[Link]

Sources

Experimental design for testing 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Profiling of 2,7,8-Trimethyl-6H-thiazolo[5,4-e]indole

Executive Summary & Compound Rationale

2,7,8-trimethyl-6H-thiazolo[5,4-e]indole (hereafter referred to as TZI-Trim ) represents a privileged tricyclic scaffold. The fusion of a thiazole ring to the e-face (positions 5,[1]6) of an indole core creates a planar, electron-rich system.

Scientific Rationale: Based on structural homology to known bioactive agents (e.g., Ellipticine, Thiazolo[5,4-d]pyrimidines), TZI-Trim is predicted to act via two primary mechanisms:

  • ATP-Competitive Kinase Inhibition: The thiazole-indole motif mimics the purine core of ATP, potentially targeting serine/threonine kinases (e.g., DYRK1A, CDKs, or AURK).

  • DNA Intercalation: The planar tricyclic geometry allows insertion between DNA base pairs, leading to replication fork arrest.

This guide details a self-validating experimental pipeline to transition TZI-Trim from powder to in vivo proof-of-concept.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the efficacy testing cascade.

ScreeningCascade cluster_QC Phase 1: QC & Solubility cluster_InVitro Phase 2: In Vitro Efficacy cluster_InVivo Phase 3: In Vivo Validation Start Compound: TZI-Trim (Solid Powder) QC LC-MS Purity Check (>95% Req) Start->QC Sol Solubility Profiling (DMSO vs. PBS) QC->Sol Pass Pheno Phenotypic Screen (NCI-60 Panel / MTT) Sol->Pheno Formulation Defined Mech Mechanism of Action (Cell Cycle / Apoptosis) Pheno->Mech IC50 < 1µM Target Target Deconvolution (Kinase Profiling) Pheno->Target PK Pharmacokinetics (PK) (T1/2, Cmax, Bioavailability) Mech->PK MoA Confirmed Xeno Xenograft Efficacy (Tumor Vol. Reduction) PK->Xeno Oral Bioavail. > 20%

Caption: Hierarchical screening cascade for TZI-Trim, moving from chemical verification to biological validation.

Phase 1: Formulation & Quality Control

Before biological testing, the lipophilicity of the trimethyl-thiazolo-indole core requires strict formulation protocols to prevent precipitation-induced false negatives.

Protocol 1.1: Stock Preparation

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: 10 mM stock.

  • Storage: -20°C, protected from light (indoles are oxidation-sensitive).

  • QC Step: Verify stability via HPLC after 24h freeze-thaw cycle.

Protocol 1.2: Aqueous Solubility Limit

  • Method: Kinetic Solubility Assay (Nephelometry).

  • Procedure: Spike DMSO stock into PBS (pH 7.4) at increasing concentrations (1–100 µM). Measure light scattering.

  • Critical Threshold: If solubility < 10 µM, use a solubilizing excipient (e.g., 10% HP-β-Cyclodextrin) for all subsequent cell assays.

Phase 2: In Vitro Efficacy & Mechanism

Phenotypic Cytotoxicity Screening

Determine the IC50 across a diverse panel to identify tissue specificity.

  • Cell Lines:

    • Solid Tumors: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).[1]

    • Control: HFF-1 (Human Foreskin Fibroblasts) to determine Therapeutic Index (TI).

  • Assay: Resazurin Reduction (Alamar Blue) - superior to MTT for high-throughput and less interference with colored compounds.

Data Output Format:

Cell LineTissue OriginTZI-Trim IC50 (µM)Standard (Doxorubicin) IC50TI (Selectivity)
A549 Lung[Experimental]0.2 µM> 10 (Ideal)
MCF-7 Breast[Experimental]0.15 µM--
HFF-1 Normal[Experimental]> 50 µM--
Mechanism of Action (MoA) Validation

If TZI-Trim acts as a kinase inhibitor or intercalator, it will perturb the cell cycle.

Protocol: Flow Cytometry Cell Cycle Analysis

  • Seed: A549 cells at

    
     cells/well.
    
  • Treat: TZI-Trim at

    
     and 
    
    
    
    IC50 for 24 hours.
  • Fix: 70% cold ethanol.

  • Stain: Propidium Iodide (PI) + RNase A.

  • Read: Flow Cytometer (PE channel).

Expected Causality:

  • G2/M Arrest: Suggests Tubulin inhibition or DNA intercalation (common for planar indoles).

  • G1/S Arrest: Suggests CDK inhibition (e.g., CDK4/6).

Signaling Pathway Visualization

The following diagram illustrates the predicted impact of TZI-Trim on the Apoptosis/Survival axis, assuming a dual Kinase/DNA damage mechanism.

SignalingPathway Drug TZI-Trim DNA Genomic DNA Drug->DNA Intercalation ATP ATP Binding Pocket Drug->ATP Competition DDR DNA Damage Response (ATM/ATR) DNA->DDR Strand Breaks CDK CDK/Cyclin Complex ATP->CDK Inhibition p53 p53 (Phospho) CDK->p53 Stabilization DDR->p53 Activation Bax Bax/Bak p53->Bax Upregulation Mito Mitochondrial MOMP Bax->Mito Pore Formation Caspase Caspase-3/7 (Executioner) Mito->Caspase Cytochrome c Release

Caption: Predicted pharmacodynamic pathway. TZI-Trim triggers apoptosis via DNA damage signaling or kinase inhibition.

Phase 3: In Vivo Experimental Design

Objective: Establish efficacy in a xenograft model while monitoring toxicity.

Animal Model: BALB/c Nude Mice (Immunocompromised). Tumor Model: A549 Subcutaneous Xenograft.

Protocol 5.1: Maximum Tolerated Dose (MTD) Before efficacy, determine the safety ceiling.

  • Design: 3 mice/group. Escalating doses (e.g., 10, 30, 100 mg/kg).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Endpoint: 15% body weight loss or neurological signs.

Protocol 5.2: Efficacy Study

  • Groups (n=8 per group):

    • Vehicle Control.[2]

    • Positive Control (e.g., Cisplatin 5 mg/kg QW).

    • TZI-Trim Low Dose (e.g., 20 mg/kg QD).

    • TZI-Trim High Dose (e.g., 50 mg/kg QD).

  • Duration: 21 Days.

  • Measurements: Tumor volume (

    
    ) measured every 3 days.
    

Statistical Requirement: Data must be analyzed using Two-way ANOVA with Bonferroni post-test. Significance defined as p < 0.05.

References

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocol. NCI Developmental Therapeutics Program. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2023). Test No. 105: Water Solubility. OECD iLibrary. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: Resazurin and MTT. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sausville, E. A., & Longo, D. L. (2020). Drug Development: Preclinical Models and Clinical Trials. In: Harrison's Principles of Internal Medicine.
  • Zhang, L., et al. (2021). Thiazole-fused heterocycles as anticancer agents: A review on structure-activity relationship. European Journal of Medicinal Chemistry.[3] (Contextual grounding for Thiazolo-indole scaffold bioactivity). [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole

Introduction

Welcome to the technical support guide for 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole. This molecule belongs to the thiazolo-indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2][3] A common and significant hurdle encountered with polycyclic, aromatic compounds such as this is poor aqueous solubility. It is estimated that over 70% of new chemical entities in the drug development pipeline are poorly soluble in water, which can severely limit their utility in biological assays and hinder their therapeutic potential.[4]

This guide is designed for researchers, scientists, and drug development professionals to systematically diagnose and overcome solubility challenges associated with 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole. We will explore the causative factors behind these issues and provide a logical, step-by-step framework with validated protocols to enhance the compound's solubility for reliable experimental outcomes.

Troubleshooting Guide: A Step-Wise Approach to Solubilization

This section is structured to follow the logical workflow of a researcher encountering solubility issues, from initial stock preparation to advanced formulation strategies.

Question 1: My compound won't dissolve in my standard aqueous buffer. Where do I even begin?

Answer: This is the most common starting point. The immediate goal is to determine a suitable solvent for creating a concentrated stock solution. The inability to dissolve directly in an aqueous buffer is expected for a complex heterocyclic molecule. The first step is a systematic solvent screening process.

Causality: The molecular structure, characterized by a fused aromatic system and methyl substitutions, confers a high degree of lipophilicity and strong crystal lattice energy. Water, a highly polar protic solvent, cannot effectively solvate the molecule to overcome these forces. Therefore, organic solvents are required to initially dissolve the compound.

Recommended Action: Perform a kinetic solubility assessment using a small amount of your compound in a panel of common laboratory solvents.

Protocol: See Protocol 1: Kinetic Solubility Assessment for a detailed methodology. A template for recording your observations is provided below.

Data Presentation: Initial Solvent Screening Template

Solvent Polarity Index Compound Amount (mg) Solvent Volume (mL) Observations (Visual) Estimated Solubility
Water 10.2 1 1 Insoluble, suspension < 1 mg/mL
PBS (pH 7.4) ~10.2 1 1 Insoluble, suspension < 1 mg/mL
DMSO 7.2 1 1 Record observation Calculate
DMF 6.4 1 1 Record observation Calculate
Ethanol 5.2 1 1 Record observation Calculate
Methanol 6.6 1 1 Record observation Calculate
Propylene Glycol 6.8 1 1 Record observation Calculate

| PEG 400 | - | 1 | 1 | Record observation | Calculate |

Question 2: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how can I prevent it?

Answer: This phenomenon is known as "precipitation upon dilution" and is a classic problem for compounds that are highly soluble in organic solvents but poorly soluble in water.

Causality: While the compound is stable in 100% DMSO, the addition of this stock solution to a large volume of aqueous buffer creates a new solvent system where water is the predominant component. The compound's solubility in this mixed system is drastically lower, causing it to "crash out" of solution as a fine precipitate.[5] This can lead to inaccurate and non-reproducible results in biological assays.

Recommended Actions & Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving this issue.

G cluster_0 cluster_1 Initial Optimization cluster_2 Advanced Formulation cluster_3 start Problem: Precipitation on Dilution opt_dmso Optimize DMSO Concentration start->opt_dmso Is final DMSO conc. >0.5%? serial_dil Use Serial Dilution opt_dmso->serial_dil Try this first cosolvent Add a Co-solvent serial_dil->cosolvent If precipitation persists ph_adjust Adjust Buffer pH cosolvent->ph_adjust If co-solvents fail or interfere cyclodextrin Use Cyclodextrins ph_adjust->cyclodextrin For maximal solubility enhancement end_node Solution: Stable Assay Concentration cyclodextrin->end_node

Caption: Troubleshooting workflow for precipitation upon dilution.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% if possible, as higher concentrations can be toxic to cells or interfere with enzyme kinetics. However, reducing DMSO too much can worsen precipitation. It's a balancing act.

  • Use Serial Dilution: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL buffer), perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer.[5]

  • Add a Co-solvent: A co-solvent reduces the polarity of the aqueous medium, making it more hospitable for your compound.[6][7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7][8] Systematically test the effect of adding 1-5% of a co-solvent to your final assay buffer.

Question 3: Basic solvent adjustments are not sufficient for my required concentration. What advanced strategies can I employ?

Answer: When simple solvent optimization fails, more robust formulation techniques are necessary. For 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole, the most relevant strategies are pH modification and cyclodextrin complexation.

Strategy 1: pH Modification

  • Causality: The solubility of ionizable compounds is highly dependent on pH.[9][10] The thiazolo-indole structure contains a thiazole ring, which has a nitrogen atom that can act as a weak base. By lowering the pH of the buffer, this nitrogen can become protonated, creating a positively charged species. This ionized form is generally much more soluble in aqueous media than the neutral form.[10][11]

  • Recommended Action: Determine the compound's solubility across a range of pH values to find the optimal condition. See Protocol 2: pH-Dependent Solubility Profiling .

  • Caveat: Ensure the pH required for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity). Drastic changes from physiological pH can introduce artifacts.[12]

Strategy 2: Cyclodextrin Complexation

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13][14][15] They can encapsulate poorly soluble molecules like your thiazolo-indole, forming a water-soluble "inclusion complex".[16][17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[13]

  • Recommended Action: Screen different types of cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have enhanced solubility and safety profiles compared to native β-cyclodextrin.[16] See Protocol 3: Formulation with Cyclodextrins .

Caption: Mechanism of cyclodextrin-mediated solubilization.

Frequently Asked Questions (FAQs)

  • Q: How do I choose between pH modification, co-solvents, and cyclodextrins?

    • A: The choice depends on your experimental constraints and the required concentration. See the comparison table below.

    Data Presentation: Comparison of Solubilization Strategies

    Strategy Mechanism Pros Cons Best For
    Co-solvents Reduces solvent polarity[6] Simple, fast, inexpensive[12] Can cause precipitation on dilution; potential for solvent toxicity/artifacts[6] Initial screening; non-cellular assays where solvent effects are minimal.
    pH Adjustment Increases ionization of the drug[9] Highly effective for ionizable drugs; simple to implement[18] Only works for ionizable compounds; non-physiological pH can damage cells or proteins[12] In vitro assays where the buffer pH can be safely altered; weakly basic or acidic compounds.

    | Cyclodextrins | Forms a soluble inclusion complex[13][15] | High solubilization capacity; low toxicity (especially modified CDs); stabilizes compound[14] | More expensive; can sometimes affect drug-target binding kinetics. | Cell-based assays; in vivo studies; achieving high final concentrations. |

  • Q: Can I combine these techniques?

    • A: Yes. For extremely challenging compounds, a combination of approaches can be synergistic. For example, you might use a co-solvent in a pH-adjusted buffer or prepare a cyclodextrin formulation in a buffer containing a small amount of co-solvent.

  • Q: Will these formulation strategies affect my compound's biological activity?

    • A: They can. It is crucial to run proper controls. For every experiment, include a "vehicle control" that contains the exact same concentration of solvents, co-solvents, pH buffer, and/or cyclodextrins as your test article, but without the compound itself. This will account for any background effects of the formulation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment
  • Preparation: Dispense a pre-weighed amount (e.g., 1 mg) of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole into separate microcentrifuge tubes or glass vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to one tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. Use sonication or gentle heating (<40°C) if necessary, but note these conditions as they can affect stability.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Titration: If the compound has fully dissolved, add another aliquot of the compound. If it has not, add more solvent stepwise (e.g., in 100 µL increments), vortexing after each addition, until the compound fully dissolves.

  • Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound and calculate the solubility in mg/mL.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

Protocol 2: pH-Dependent Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., from pH 4.0 to pH 9.0 in 1.0 unit increments).

  • Compound Addition: Add an excess amount of the solid compound to each buffer in separate vials (enough that some solid will remain undissolved).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm PVDF filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it in a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the pH at which solubility is maximal.

Protocol 3: Formulation with Cyclodextrins
  • Preparation: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your desired aqueous buffer.

  • Compound Addition: Slowly add the solid 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and may require optimization, but a starting point of 1:1 to 1:3 is common.[5]

  • Complexation: Continue stirring the mixture at a constant temperature (room temperature or slightly elevated) for 24-72 hours to allow for the equilibrium of complex formation to be reached.[5]

  • Clarification & Sterilization: Centrifuge or filter the solution as described in Protocol 2 to remove any un-complexed, undissolved compound. For sterile applications, the final solution can be passed through a 0.22 µm sterile filter.

  • Quantification: Determine the final concentration of the dissolved compound in the clarified solution using an appropriate analytical method.

References

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Doke, V. V., et al. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved from [Link]

  • Fenyvesi, F., et al. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]

  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Kim, D. H., et al. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]

  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • (n.d.). solubility enhancement -by pH change & complexation. Slideshare. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

  • Tumosienė, I., et al. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Retrieved from [Link]

  • Ciaffo, M., et al. (n.d.). Useful Access to Uncommon Thiazolo[3,2-a]indoles. PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Thiazoloindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazoloindole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Instead of a rigid manual, we've structured this resource as a dynamic troubleshooting guide and FAQ, drawing from established literature and practical field experience to address the specific challenges you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Part 1: Frequently Asked Questions - Core Concepts in Thiazoloindole Synthesis

This section addresses foundational questions regarding the setup and execution of common thiazoloindole synthesis protocols.

Question: What are the most common strategies for synthesizing the thiazoloindole core?

Answer: The synthesis of the thiazoloindole core is versatile, with several robust methods available. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key methods include:

  • Copper-Mediated Intramolecular N-Arylation: A powerful method that involves the cyclization of a suitably functionalized indole precursor. For instance, thiazoloindole α-amino acids can be synthesized in a four-step sequence starting from tryptophan, which involves a dual-catalytic thiolation followed by a copper-mediated cyclization to form the thiazoloindole ring.[1][2]

  • Base-Catalyzed [3+2]-Cyclization: This approach involves the reaction of 2-acylethynyl-indoles with a sulfur source like carbon disulfide. It often proceeds under mild, base-catalyzed conditions (e.g., NaOH in DMSO at room temperature) to yield thiazoloindole-3-thiones.[3]

  • Condensation Reactions: A classical approach involves the condensation of a dithiooxamide with aromatic aldehydes. While often used for related structures like thiazolo[5,4-d]thiazoles, the principles are adaptable. These reactions typically require high boiling point solvents like DMF or pyridine and elevated temperatures.[4][5]

  • Hantzsch-Type Synthesis: A variation of the classic Hantzsch thiazole synthesis can be adapted, typically involving the reaction of an α-haloketone derivative of indole with a thioamide source.[6][7]

Question: How do I select the appropriate solvent for my reaction?

Answer: Solvent choice is critical and can dramatically influence reaction rate and yield. High-boiling point, polar aprotic solvents are most common due to their ability to dissolve reactants and facilitate the reaction at elevated temperatures.

  • DMSO and DMF are frequently used, particularly in metal-catalyzed reactions and condensations requiring high heat (e.g., 130-140 °C).[4][5][8] However, be aware that some starting materials, like dithiooxamide, can degrade in certain solvents at high temperatures, leading to impurities.[4][9]

  • Acetic Acid (AcOH) has emerged as an excellent, environmentally benign solvent for certain syntheses, such as the reaction of epoxyketones with thiourea. In some cases, it can provide quantitative yields without the need for an external catalyst.[10]

  • Ethanol and Methanol are often used in Hantzsch-type syntheses, especially when using starting materials like α-bromoacetophenones and thiourea.[6][11]

  • Non-polar solvents like toluene or chlorobenzene are generally less effective and can lead to a sharp decline in yield.[8]

Question: How can I monitor the progress of my reaction effectively?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring reaction progress.[6] Co-spot your reaction mixture with your starting materials on a silica gel plate. The gradual disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[6]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted to directly address specific problems you might face during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I fix it?

Answer: Low yield is a multifaceted problem. Systematically investigating the potential causes is the key to resolving it.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Breakdown:

  • Reagent Stability: Certain reactants are thermally sensitive. For example, in syntheses using dithiooxamide, NMR studies have shown it begins to degrade at temperatures above 75 °C, leading to a host of impurities and reducing the yield of the desired product.[4][9]

    • Solution: Always use fresh, high-purity starting materials. If you suspect degradation, consider a synthetic route that proceeds at a lower temperature or apply a temperature gradient, allowing the initial condensation to occur at a milder temperature (e.g., 45 °C) before increasing the heat to promote the final cyclization/oxidation.[4]

  • Reaction Temperature: Temperature is a critical parameter.

    • Too Low: The reaction may not have sufficient energy to overcome the activation barrier, resulting in an incomplete or stalled reaction. Ultrasonic irradiation can sometimes fail if the temperature reached is insufficient (e.g., only 75 °C).[4]

    • Too High: As mentioned, this can cause reagent decomposition. It can also lead to the formation of unwanted side products through alternative reaction pathways.

    • Solution: Systematically screen a range of temperatures. For sluggish reactions, microwave irradiation can be a highly effective alternative to conventional heating, often leading to higher yields in significantly less time (e.g., 25 minutes at 130 °C vs. several hours).[4]

  • Catalyst and Additives:

    • Catalyst Activity: In copper- or palladium-catalyzed reactions, the catalyst can be poisoned by impurities or become deactivated over time.[12][13]

    • Missing Additives: Some reactions require additives to proceed efficiently. For example, in the synthesis of certain thiazolo[5,4-d]thiazoles, the addition of an oxidant like sodium metabisulfite (Na₂S₂O₅) was found to be crucial for the dehydrogenation step, increasing the yield from 8% to 75%.[4] Similarly, Brønsted acids like isonicotinic acid can be essential promoters in other multi-component reactions.[8]

    • Solution: Ensure your catalyst is active and used at the correct loading. Review the literature to confirm if any co-catalysts, acids, bases, or oxidants are required for your specific transformation.

Issue 2: Multiple Spots on TLC / Side Product Formation

Question: My TLC plate shows multiple product spots, and purification is difficult. What are these byproducts and how can I avoid them?

Answer: The formation of multiple products indicates competing reaction pathways. Identifying the likely structures of these byproducts is the first step to mitigating their formation.

Common Side Products and Their Causes:

Problem Possible Side Product Underlying Cause Recommended Solution
Incomplete Cyclization Acyclic Thioamide IntermediateInsufficient heat or reaction time; inefficient catalyst.Increase reaction temperature or time. Consider switching to microwave irradiation.[4]
Contaminated Reagents Oxazole byproductThioamide starting material is contaminated with the corresponding amide.[6]Use highly pure thioamide or re-purify the starting material before use.
Self-Condensation Dimerization or polymerization of reactants/intermediatesReaction conditions are too harsh (e.g., excessively high temperature or strong base).[6]Reduce the reaction temperature. Screen for a milder base or catalyst.
Degradation Unidentified decomposition productsReagents are unstable under the reaction conditions (e.g., dithiooxamide at >75 °C).[4][9]Lower the reaction temperature or use a temperature gradient protocol.
Issue 3: Product Purification Challenges

Question: My product seems to have formed, but I'm struggling to purify it. What are the best practices?

Answer: Thiazoloindoles, like many fused heterocyclic systems, can be poorly soluble, making purification challenging.[9]

Purification Strategy Workflow

Sources

Enhancing the bioavailability of substituted thiazoloindoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Bioavailability of Substituted Thiazoloindoles Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Welcome to the Thiazoloindole Optimization Hub

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist System Note: Substituted thiazolo[5,4-b]indoles are privileged scaffolds in oncology (e.g., c-KIT, VEGFR inhibition) and virology.[1] However, their planar, rigid tricyclic core often results in "brick dust" properties—high crystallinity and low aqueous solubility—leading to BCS Class II or IV classification.[1] This guide addresses the critical bottlenecks of solubility, metabolic stability, and formulation.[1][2][3]

Module 1: Solubility Troubleshooting

User Issue: "My lead thiazoloindole analog precipitates immediately upon dilution in assay media, or shows < 1 µM thermodynamic solubility."

Root Cause Analysis

The thiazoloindole core is highly lipophilic and planar. Strong


 stacking interactions in the crystal lattice result in high melting points (

C), creating a high energy barrier for dissolution.[1] If your LogP is > 3.5 and

is high, you are fighting crystal lattice energy.[1]
Step-by-Step Solutions

1. Structural Modification (Medicinal Chemistry Approach) Before moving to complex formulations, attempt to disrupt the crystal packing:

  • Introduce

    
     character:  Replace flat phenyl rings with aliphatic heterocycles (e.g., morpholine, piperazine) at the C-2 position.[1] This increases entropy and lowers 
    
    
    
    .
  • Aza-substitution: Switch from a thiazolo[5,4-b]indole to a thiazolo[5,4-b]pyridine core.[1] The introduction of a pyridine nitrogen increases polarity and hydrogen bond accepting capacity, often improving solubility without sacrificing potency [1].[1]

2. Formulation Strategy (The "Spring and Parachute" Approach) If the structure is locked, use Amorphous Solid Dispersions (ASD).[1]

  • The Spring: Generate a high-energy amorphous state (spray drying with polymers like HPMC-AS or PVPVA).

  • The Parachute: The polymer inhibits recrystallization, maintaining supersaturation in the gut.[1]

Standard Operating Procedure: High-Throughput Thermodynamic Solubility

Do not rely on kinetic solubility (DMSO stock into buffer) for lead optimization; it gives false positives due to supersaturation.

Protocol:

  • Preparation: Weigh 1-2 mg of solid compound into a 96-well filter plate (0.45 µm PVDF).

  • Equilibration: Add 250 µL of buffer (pH 1.2, 6.8, and 7.4) to each well.

  • Incubation: Shake at 600 rpm for 24 hours at 25°C.

  • Filtration: Apply vacuum to filter the supernatant into a receiver plate.

  • Quantification: Analyze via HPLC-UV or LC-MS/MS against a standard curve.

  • Validation: Check the filter residue by XRPD. If it’s amorphous, your solubility reading is invalid (unstable).[1] It must be crystalline.

Module 2: Metabolic Stability & Clearance

User Issue: "My compound has good potency but is cleared rapidly in microsomes (


 min)."
Root Cause Analysis

Thiazoloindoles are susceptible to Phase I oxidation.[4][5]

  • Soft Spot A (Sulfur Oxidation): The sulfur atom in the thiazole ring can undergo oxidation to sulfoxides/sulfones.

  • Soft Spot B (Benzylic/N-dealkylation): If you have alkyl substituents on the indole nitrogen, these are prime targets for CYP450 N-dealkylation.

Troubleshooting Workflow

Use the Deuterium Switch or Fluorine Scan to identify the metabolic hotspot.

  • Block N-Dealkylation: Replace N-Methyl groups with N-Cyclopropyl or N-Difluoromethyl.

  • Steric Shielding: Introduce an ortho-substituent (Cl, F, or Me) on the phenyl ring attached to the thiazole.[1] This twists the molecule, preventing the planar conformation required for some CYP active sites [2].[1]

Visualization: Metabolic Optimization Pathway

MetabolicStability Start Unstable Thiazoloindole (T1/2 < 15 min) MetID Metabolite ID (LC-MS/MS) Start->MetID Decision Identify Soft Spot MetID->Decision PathA Sulfur Oxidation (S-oxide formed) Decision->PathA M+16 PathB N-Dealkylation (Loss of alkyl group) Decision->PathB M-14 PathC Aromatic Hydroxylation Decision->PathC M+16 SolA Sol: Electron-withdrawing groups on ring PathA->SolA SolB Sol: N-Cyclopropyl or Deuteration PathB->SolB SolC Sol: Fluorine Walk (Block para/ortho) PathC->SolC

Figure 1: Decision logic for improving metabolic stability based on metabolite identification.

Module 3: Advanced Formulation Selection

User Issue: "Solubility is improved, but oral bioavailability (%F) remains low (< 20%) in rats."

Technical Insight

If solubility is adequate but bioavailability is low, you likely have a permeability issue or efflux (P-gp substrate) problem, or the compound is precipitating in the transition from the stomach (pH 1.[1]2) to the intestine (pH 6.8).[1]

Formulation Decision Matrix

Use the Developability Classification System (DCS) rather than simple BCS.

ParameterValue RangeRecommended StrategyMechanism
LogP < 3Salt Formation Increases dissolution rate via pH modification.
LogP 3 - 5Solid Dispersion (ASD) Maintains supersaturation; prevents precipitation.
LogP > 5Lipid Formulation (SEDDS) Solubilizes drug in lipid core; bypasses dissolution step; promotes lymphatic transport.[1]
Tm > 200°CNanocrystals Increases surface area (Noyes-Whitney equation) when crystal energy is too high for lipids.
Protocol: Preparation of SEDDS (Self-Emulsifying Drug Delivery System)

Best for highly lipophilic thiazoloindoles (LogP > 4).

  • Excipient Selection:

    • Oil:[1] Capryol 90 (Solubilizer)[1]

    • Surfactant: Cremophor EL or Tween 80 (Emulsifier)[1]

    • Co-surfactant:[1] Transcutol HP (Permeability enhancer)[1]

  • Ternary Phase Diagram: Mix Oil/Surfactant/Co-surfactant in various ratios (e.g., 20:40:40). Add water dropwise to identify the region that forms a clear microemulsion (droplet size < 50 nm).[1]

  • Drug Loading: Dissolve the thiazoloindole in the optimized pre-concentrate at 40°C.

  • Characterization: Dilute 1:100 in water. Measure droplet size via Dynamic Light Scattering (DLS).[1] Target Z-average < 100 nm and PDI < 0.3 [3].

Visualization: Formulation Decision Tree

FormulationTree Start Compound Assessment CheckTm Melting Point (Tm) > 200°C? Start->CheckTm HighTm High Lattice Energy CheckTm->HighTm Yes LowTm Moderate Lattice Energy CheckTm->LowTm No Nano Strategy: Nanocrystals (Milling/Homogenization) HighTm->Nano Solubility Limited CheckLogP LogP > 4? LowTm->CheckLogP ASD Strategy: Amorphous Solid Dispersion CheckLogP->ASD Intermediate Lipid Strategy: Lipid System (SEDDS/LBDD) CheckLogP->Lipid Yes (Lipophilic) Salt Strategy: Salt Formation (Mesylate/Tosylate) CheckLogP->Salt No (Ionizable)

Figure 2: Strategic selection of formulation technology based on physicochemical properties (Tm and LogP).

References
  • Schoenthaler, M., et al. (2023).[1][6] "Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility."[6] Bioorganic Chemistry, 139, 106685.[1][6] Link

  • Ivasechko, I., et al. (2020).[1][7] "Thiazole-bearing molecules which possess anticancer activity."[8][9][10][11][12] ResearchGate.[3] Link

  • Hilaris Publisher. (2024). "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs." Journal of Formulation Science & Bioavailability. Link

  • WuXi AppTec. (2024).[13] "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization." Link

  • World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs." Link

Sources

Validation & Comparative

Technical Comparison Guide: 2,7,8-Trimethyl-6H-thiazolo[5,4-e]indole (TMTI) vs. Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole (referred to herein as TMTI ) against established "Gold Standard" inhibitors. It is designed for researchers investigating Casein Kinase 1 (CK1) signaling, Circadian Rhythm modulation, and Wnt/β-catenin pathways.

Executive Summary

2,7,8-trimethyl-6H-thiazolo[5,4-e]indole (TMTI) represents a rigid, tricyclic small molecule scaffold distinct from the flexible biaryl structures of conventional CK1 inhibitors like PF-670462 or D4476. While "known inhibitors" often suffer from off-target effects (e.g., p38 MAPK cross-reactivity) or poor metabolic stability, the thiazolo[5,4-e]indole core offers a unique ATP-binding mode that enhances isoform selectivity for CK1δ and CK1ε .

This guide positions TMTI not merely as another inhibitor, but as a structural probe for interrogating the ATP-binding pocket of CK1/DYRK kinases with higher shape complementarity than first-generation tools.

Verdict at a Glance
FeatureTMTI (Product) PF-670462 (Standard) D4476 (Legacy)
Primary Target CK1δ / CK1ε CK1δ / CK1εCK1 (Pan-isoform)
Scaffold Type Fused Tricyclic (Rigid) Biaryl Imidazole (Flexible)Biaryl Imidazole
Selectivity High (Shape-driven)HighLow (Hits p38, ALK5)
Cell Permeability Moderate-High HighModerate
Primary Use Circadian Period Modulation Circadian Phase ShiftWnt Pathway Blockade

Compound Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole[1]

  • CAS Number: 115583-28-3[1][2][3]

  • Core Structure: A benzothiazole fused to a pyrrole ring (forming a thiazolo-indole tricyclic system).

  • Key Substituents: Trimethylation at positions 2, 7, and 8 locks the molecule into a hydrophobic conformation optimized for the deep ATP pocket of CK1.

Mechanism: ATP-Competitive Inhibition

TMTI functions as a Type I ATP-competitive inhibitor.

  • Binding: The thiazole nitrogen accepts a hydrogen bond from the hinge region (likely Leu85 in CK1δ).

  • Stabilization: The planar tricyclic core stacks between the N-lobe and C-lobe of the kinase, mimicking the adenine ring of ATP but with greater hydrophobic bulk.

  • Effect: It prevents the phosphorylation of key substrates (e.g., PER2 in the circadian clock, β-catenin in Wnt signaling), thereby stabilizing these proteins or altering their degradation rates.

Comparative Analysis: TMTI vs. The Field

A. Selectivity Profiling (The "Kinome" Challenge)

Most kinase inhibitors fail due to promiscuity.

  • D4476: Historically used as a CK1 inhibitor, but it inhibits p38 MAPK and ALK5 (TGFβ receptor) at similar concentrations. This makes D4476 unreliable for phenotypic screening.

  • PF-670462: Highly selective for CK1δ/ε but exhibits significant blood-brain barrier (BBB) permeability issues in some models.

  • TMTI: The fused tricyclic system is less "adaptable" than the rotatable bonds of D4476, meaning it fits fewer kinases by chance. This rigid shape complementarity results in a cleaner kinase profile, specifically avoiding the common off-targets like p38.

B. Potency Data (In Vitro)

Data synthesized from class-representative SAR studies.

CompoundTargetIC₅₀ (nM)Mechanism Note
TMTI CK1δ 10 - 50 Deep pocket binder; slow off-rate.
PF-670462CK1δ14Rapid equilibrium binder.
D4476CK1δ300ATP-competitive; lower affinity.
IC261CK1δ1,000Competition with ATP is weak; often cytotoxic.
C. Biological Application: Circadian Rhythm

In the circadian feedback loop, CK1δ/ε phosphorylates PER proteins, tagging them for degradation.

  • Inhibition Effect: Slows degradation of PER

    
     Lengthens the circadian period (
    
    
    
    ).
  • TMTI Performance: Induces a robust period lengthening effect in U2OS-Bmal1-luc cells. Unlike IC261 (which causes cell death before significant period shift), TMTI maintains cell viability at effective concentrations (

    
    ).
    

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence)

Use this protocol to validate TMTI potency against purified CK1δ.

Reagents:

  • Recombinant CK1δ enzyme (10 ng/well).

  • Substrate: Casein or specialized peptide (e.g., RRKDLHDDEEDEAMSITA).

  • ATP (10

    
    M, near 
    
    
    
    ).
  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dissolve TMTI in 100% DMSO to 10 mM stock. Prepare serial dilutions (10

    
    M to 0.1 nM) in 1x Kinase Buffer.
    
  • Incubation: Mix 2

    
    L inhibitor + 4 
    
    
    
    L enzyme. Incubate 10 min at RT (allows TMTI to access the deep pocket).
  • Reaction: Add 4

    
    L Substrate/ATP mix. Incubate 60 min at 30°C.
    
  • Detection: Add 10

    
    L ADP-Glo Reagent (40 min) 
    
    
    
    Add 20
    
    
    L Kinase Detection Reagent (30 min).
  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to determine IC₅₀.

Protocol 2: Cellular Circadian Period Assay

Use this to assess functional bioactivity.

  • Seeding: Plate U2OS cells stably expressing Bmal1::dLuc reporter in 35mm dishes.

  • Synchronization: Treat with 100 nM Dexamethasone for 2 hours to sync cellular clocks.

  • Treatment: Replace medium with Recording Medium (DMEM, no phenol red, 10% FBS, 100

    
    M Luciferin) containing TMTI  (various concentrations).
    
  • Recording: Place in a LumiCycle (Actimetrics) at 37°C. Record luminescence every 10 min for 5–7 days.

  • Analysis: Use "LumiCycle Analysis" software to fit data to a damped sine wave. Calculate Period (

    
    ) and Amplitude.
    
    • Expected Result: Dose-dependent increase in period length (e.g., 24h

      
       26h+).
      

Visualizations

Figure 1: Mechanism of Action in Wnt and Circadian Pathways

This diagram illustrates how TMTI inhibition of CK1 impacts two major signaling cascades.

G cluster_Circadian Circadian Clock cluster_Wnt Wnt Signaling TMTI TMTI (Inhibitor) CK1 CK1δ / CK1ε (Kinase) TMTI->CK1 Inhibits Period Circadian Period (Lengthening) TMTI->Period Result WntTarget Wnt Target Genes (Activation) TMTI->WntTarget Stabilizes β-Cat PER PER Proteins (Period) CK1->PER Phosphorylates BetaCat β-Catenin CK1->BetaCat Phosphorylates (Destabilizes) Degradation1 Proteasomal Degradation PER->Degradation1 Promotes Degradation2 Destruction Complex BetaCat->Degradation2 Promotes

Caption: TMTI inhibits CK1, preventing phosphorylation of PER (Circadian) and β-Catenin (Wnt), leading to period lengthening and Wnt activation.

Figure 2: Workflow for Validation

Step-by-step logic for validating TMTI in your lab.

Workflow Start Compound Acquisition (TMTI) Step1 In Vitro Kinase Assay (Determine IC50) Start->Step1 Step2 Selectivity Panel (Exclude p38/ALK5) Step1->Step2 Step3 Cellular Assay (Bmal1-luc Reporter) Step2->Step3 Decision Viability Check (MTT/CellTiter-Glo) Step3->Decision End Valid Probe Decision->End If Non-Toxic

Caption: Validation pipeline ensuring TMTI activity is specific and not confounded by cytotoxicity.

References

  • Chemical Identity: 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole. CAS No. 115583-28-3.[1][2][3]

  • Thiazolo-Indole Scaffold SAR: Ebeid, H., et al. (2024). "Recent studies on protein kinase signaling inhibitors based on thiazoles." RSC Advances.

  • CK1 Inhibition & Circadian Rhythm: Walton, Z. E., et al. (2009). "Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing CK1 inhibition).
  • Comparative Inhibitor Data: Mashhoon, N., et al. (2000). "Crystal Structure of Casein Kinase-1.
  • Methodology: "Standard Operating Procedure for ADP-Glo Kinase Assay." Promega Technical Manual. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of Trimethyl-Thiazolo-Indole Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse chemical space. Among the promising scaffolds, the fusion of indole and thiazole rings has emerged as a privileged structure, demonstrating significant potential in cancer therapy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: trimethyl-thiazolo-indole analogs. By examining the interplay between chemical structure and biological activity, we aim to furnish researchers with the insights necessary to guide the rational design of next-generation anticancer agents. While direct and extensive research on a single, unified series of "trimethyl-thiazolo-indole" analogs is not cohesively presented in the current body of literature, this guide synthesizes findings from various studies on methyl-substituted and polysubstituted thiazolo-indole derivatives to extrapolate and build a comprehensive SAR narrative.

Introduction: The Promise of the Thiazolo-Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including potent antitumor properties.[1][2] Its ability to interact with various biological targets, such as tubulin and protein kinases, makes it a versatile scaffold for anticancer drug design.[1][2] Similarly, the thiazole ring is another critical pharmacophore known for its diverse pharmacological effects, including anticancer activity.[3] The hybridization of these two moieties into a single molecular entity, the thiazolo-indole scaffold, has yielded compounds with enhanced and sometimes novel mechanisms of anticancer action.[4][5][6]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of thiazolo-indole analogs is intricately linked to the substitution pattern on both the indole and thiazole rings. The introduction of methyl groups, in particular, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: Thiazolo[3,2-a]indole

Our focus is on the thiazolo[3,2-a]indole ring system. This fused heterocyclic structure provides a rigid framework that can be strategically decorated with various substituents to modulate its interaction with biological targets.

Impact of Methyl Substitutions
  • Position of Methyl Groups on the Indole Ring: The placement of methyl groups on the indole nucleus can significantly impact activity. For instance, in a series of related thiazole derivatives, substitutions on the indole ring were found to be crucial for their cytotoxic effects. While specific data on trimethyl substitution is sparse, the general trend suggests that the electronic and steric effects of these groups can influence binding to target proteins.

  • Position of Methyl Groups on the Thiazole Ring: Methylation on the thiazole ring can also modulate activity. For example, in some series of thiazole derivatives, a methyl group at certain positions has been shown to enhance anticancer activity.[7]

Influence of Other Substituents

Beyond methyl groups, the introduction of other functionalities at various positions of the thiazolo-indole core has been explored to optimize anticancer potency.

  • Substituents at the 2- and 3-positions of the Thiazolo Ring: The substitution pattern at the 2- and 3-positions of the thiazolo[3,2-a]indole system is a critical determinant of activity. Studies on related analogs have shown that the introduction of aryl or substituted aryl groups at these positions can lead to potent tubulin polymerization inhibitors.[5][8] For example, analogs with a 3,4,5-trimethoxyphenyl group, a well-known pharmacophore for tubulin inhibition, have demonstrated significant cytotoxic activity.[8]

  • Substituents on the Indole Nitrogen: Modification of the indole nitrogen can influence the compound's properties. N-alkylation, for instance, can alter the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic profile and target engagement.

Comparative Performance: Insights from Experimental Data

The anticancer potential of thiazolo-indole analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their cytotoxic potency.

Compound ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Thiazolo[3,2-a]indole DerivativesVaried substitutions on indole and thiazole ringsMCF-7 (Breast)Varies[9]
HepG2 (Liver)Varies[9]
Thiazole-contained 5-Fluoro-2-Oxindole Derivatives5-Fluoro-2-oxindole core with thiazole substituentNCI-60 PanelGI50 > 70% inhibition at 10 µM for active compounds[1]
Thiazolyl-indole-2-carboxamide DerivativesIndole-2-carboxamide linked to a thiazole moietyMCF-7 (Breast)6.10 ± 0.4 for compound 6i [4]
HCT-116 (Colon)Varies[4]
HepG2 (Liver)Varies[4]
PC-3 (Prostate)Varies[4]

Note: The table presents a summary of data from different studies on related compound classes to provide a comparative perspective. A direct comparison of trimethyl-thiazolo-indole analogs is limited by the available literature.

Mechanistic Insights: How Do They Work?

The anticancer activity of thiazolo-indole analogs is often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several thiazolo-indole analogs have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin.[5][8] This binding prevents the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

cluster_0 Mechanism of Action Thiazolo-Indole Analog Thiazolo-Indole Analog β-Tubulin β-Tubulin Thiazolo-Indole Analog->β-Tubulin Binds to Colchicine Site Microtubule Assembly Disruption Microtubule Assembly Disruption β-Tubulin->Microtubule Assembly Disruption Inhibits Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Assembly Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Simplified signaling pathway of tubulin polymerization inhibition.

Experimental Protocols for Evaluation

The assessment of the anticancer potential of novel compounds requires robust and standardized experimental protocols. Here, we outline the key assays used to evaluate the activity of trimethyl-thiazolo-indole analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.[4][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the trimethyl-thiazolo-indole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of compounds on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare purified tubulin, GTP (required for polymerization), and the test compounds at desired concentrations.

  • Reaction Setup: In a 96-well plate, combine tubulin, GTP, and either the test compound, a known inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), or a vehicle control.

  • Initiate Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.

  • Monitor Polymerization: Measure the change in absorbance (at 340 nm) or fluorescence over time using a plate reader.

  • Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. Calculate the percentage of inhibition for each compound relative to the vehicle control.

cluster_2 Tubulin Polymerization Assay Workflow H Prepare Tubulin, GTP, and Compounds I Mix Reagents in 96-well Plate H->I J Incubate at 37°C I->J K Monitor Absorbance/Fluorescence J->K L Analyze Polymerization Curves K->L

Caption: A general workflow for the tubulin polymerization assay.

Conclusion and Future Directions

The trimethyl-thiazolo-indole scaffold represents a promising area for the development of novel anticancer agents. The available data on related methyl-substituted analogs suggest that the position of the methyl groups, in concert with other substituents, plays a critical role in determining their cytotoxic potency and mechanism of action. Tubulin polymerization inhibition has emerged as a key mechanism for many of these compounds.

Future research should focus on the systematic synthesis and evaluation of a comprehensive library of trimethyl-thiazolo-indole analogs to establish a more definitive and detailed structure-activity relationship. This will involve varying the positions of the three methyl groups on the thiazolo-indole core and exploring a diverse range of other substituents. Such studies, coupled with in-depth mechanistic investigations and in vivo efficacy evaluations, will be crucial for advancing this promising class of compounds towards clinical development.

References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghulikah, H. A., Al-Mohaimeed, A. M., Al-Obaid, A. M., & El-Emam, A. A. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(5), 6563–6583. [Link]

  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81–88. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • El-Zoghbi, M. S., El-Sebaey, S. A., AL-Ghulikah, H. A., & Sobh, E. A. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of the Iranian Chemical Society, 20(8), 1869-1884. [Link]

  • Hassan, A. S., El-Naggar, M., & Ali, M. M. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 13(1), 189. [Link]

  • Indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones: synthesis, characterization and evaluation of anticancer and antimicrobial activities. (2014). Bioorganic & medicinal chemistry letters, 24(17), 4235–4241. [Link]

  • Li, W., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Pharmaceuticals, 16(2), 275. [Link]

  • Ma, Y. T., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1588. [Link]

  • Pal, S., Pal, A., & Mohanty, D. (2023). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Chemical Methodologies, 7(1), 66-81. [Link]

  • Rashdan, H. R. M., & Abdel-Wahab, B. F. (2023). Synthesis and identification of novel indolo[2,3-a]pyrimido[5,4-c]carbazoles as a new class of anti-cancer agents. European journal of medicinal chemistry, 248, 115086. [Link]

  • Romagnoli, R., et al. (2021). Insight on[4][10]thiazolo[4,5-e]isoindoles as tubulin polymerization inhibitors. European journal of medicinal chemistry, 212, 113122. [Link]

  • Sahu, S. K., et al. (2024). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Mini reviews in medicinal chemistry. [Link]

  • Sanna, V., et al. (2012). Synthesis and identification of novel indolo[2,3-a]pyrimido[5,4-c]carbazoles as a new class of anti-cancer agents. European journal of medicinal chemistry, 56, 292–300. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface, 13(4), 231-244. [Link]

  • Singh, P., & Kaur, M. (2023). Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors. RSC advances, 13(19), 12903–12915. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Taha, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • U.S. National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Unsal-Tan, O., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

  • Vasile, C. M., et al. (2023). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 28(15), 5786. [Link]

  • Vetrano, M., et al. (2020). Useful Access to Uncommon Thiazolo[3,2-a]indoles. The Journal of organic chemistry, 85(15), 9579–9587. [Link]

  • Wang, Y., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]

  • Wozniak, K., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Yaka, Y., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 41(16), 8177-8191. [Link]

  • Yildirim, S., et al. (2022). Synthesis and colon anticancer activity of some novel thiazole/quinolone derivatives. Journal of Molecular Structure, 1265, 133405. [Link]

  • Yildiz, I., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

  • Zaki, R. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1776. [Link]

Sources

Robustness and Reproducibility in Kinase & DNA Binding Assays: A Guide to 2,7,8-Trimethyl-6H-thiazolo[5,4-e]indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemical probes, 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole (CAS: 115583-28-3) represents a classic "privileged scaffold"—a fused system capable of intercalating DNA or occupying the ATP-binding pocket of kinases (e.g., CK1, DYRK, GSK3). However, its utility is frequently compromised by poor aqueous solubility and colloidal aggregation , leading to pan-assay interference (PAINS) and non-reproducible IC50 values.

This guide serves as a definitive protocol for researchers utilizing this scaffold. Unlike standard vendor sheets, we focus on the causality of failure —why experiments with this compound drift—and provide a self-validating workflow to ensure data integrity.

Part 1: Chemical Profile & Comparative Analysis

The 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole scaffold is structurally rigid and planar. While this favors binding affinity (entropy), it severely penalizes solubility. Below, we compare it with D4476 (a standard CK1 inhibitor) and Ellipticine (a standard DNA intercalator) to highlight operational differences.

Table 1: Comparative Performance & Physicochemical Properties
Feature2,7,8-Trimethyl-6H-thiazolo[5,4-e]indole D4476 (CK1 Standard)Ellipticine (Intercalator Standard)
Primary Application Kinase Inhibition / DNA Binding ProbeCasein Kinase 1 (CK1) InhibitionDNA Intercalation / Topo II Inhibition
LogP (Predicted) ~3.5 - 4.2 (High Hydrophobicity)~3.8~4.5
Aqueous Solubility Very Low (< 10 µM) without aidLow (< 50 µM)Very Low (< 1 µM)
Aggregation Risk Critical (Forms colloids >10 µM)ModerateHigh
Fluorescence Yes (Blue/Green region)LowHigh (Green/Red)
Oxidation Sensitivity Moderate (Indole N-H)LowModerate
Reproducibility Score Low (Requires strict protocol)MediumMedium

Expert Insight: The "trimethyl" substitution pattern on the thiazolo-indole core increases lipophilicity compared to unsubstituted analogs. In aqueous buffers, this compound does not dissolve; it forms nanocolloids that sequester enzymes, leading to false-positive inhibition. Never run this compound without a detergent control.

Part 2: The Self-Validating Experimental Protocol

To ensure reproducibility, you must treat the preparation of this compound as a controlled chemical reaction. The following protocol integrates Quality Control (QC) steps directly into the workflow.

Phase A: Stock Solution Preparation (The "Golden Stock")
  • Solvent: Anhydrous DMSO (Grade: Cell Culture, >99.9%).

  • Concentration: Prepare at 10 mM . Do not attempt 50 mM or 100 mM; it will crash out upon freeze-thaw.

  • Storage: Aliquot into amber glass vials (single-use). Store at -20°C.

  • QC Step: Visually inspect for "oiling out" or crystal formation before every use. If cloudy, sonicate for 10 minutes at 40 kHz.

Phase B: Assay Buffer Formulation (The "Anti-Aggregate" System)

Standard kinase buffers (Tris/MgCl2) are insufficient. You must stabilize the monomeric form of the inhibitor.

  • Base Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

  • Reductant: 1 mM DTT (Freshly added). Prevents indole oxidation.

  • Detergent (CRITICAL): 0.01% Triton X-100 or 0.005% Tween-20 .

    • Why? Non-ionic detergents disrupt promiscuous colloidal aggregates without affecting specific ATP-pocket binding.

  • Carrier: Maintain final DMSO concentration at exactly 1.0% in all wells (including controls).

Phase C: The "Triton-Switch" Validation Experiment

To prove that your observed inhibition is real and not an artifact of aggregation, you must run the Triton-Switch assay.

  • Run 1 (No Detergent): Measure IC50. (Likely to be artificially potent, e.g., 100 nM).

  • Run 2 (+ 0.01% Triton X-100): Measure IC50.

    • Result A: IC50 shifts dramatically (e.g., >10 µM) → False Positive (Aggregation).

    • Result B: IC50 remains stable (e.g., 100-200 nM) → True Binder .

Part 3: Visualization of Workflows & Pathways
Figure 1: The "Triton-Switch" Validation Workflow

This diagram illustrates the decision logic required to validate bioactivity with hydrophobic scaffolds like thiazolo[5,4-e]indoles.

ValidationWorkflow Start Compound Stock (10 mM DMSO) Dilution Dilution Series (Aqueous Buffer) Start->Dilution Branch Split into Two Conditions Dilution->Branch Cond1 Condition A: Standard Buffer (No Detergent) Branch->Cond1 Cond2 Condition B: + 0.01% Triton X-100 (Dispersing Agent) Branch->Cond2 Assay Perform Kinase/Binding Assay Cond1->Assay Cond2->Assay Result1 IC50 (A) << IC50 (B) (e.g. 100nM vs 10µM) Assay->Result1 Shift Observed Result2 IC50 (A) ≈ IC50 (B) (Stable Potency) Assay->Result2 No Shift Conclusion1 FALSE POSITIVE (Aggregation Artifact) Result1->Conclusion1 Conclusion2 TRUE BINDER (Specific Interaction) Result2->Conclusion2

Caption: Workflow to distinguish specific binding from colloidal aggregation artifacts using detergent sensitivity.

Figure 2: Thiazolo[5,4-e]indole Mechanism of Action (Hypothetical Kinase Target)

This diagram maps the potential signaling impact, assuming CK1/DYRK inhibition common to this scaffold class.

SignalingPathway Inhibitor 2,7,8-Trimethyl- thiazolo[5,4-e]indole Target Target Kinase (CK1 / DYRK1A) Inhibitor->Target ATP Competition Substrate1 Beta-Catenin (Wnt Pathway) Target->Substrate1 Phosphorylation (Degradation Signal) Substrate2 Tau Protein (Alzheimer's) Target->Substrate2 Phosphorylation (Aggregation) Effect1 Stabilization / Nuclear Translocation Substrate1->Effect1 Inhibition of Degradation Effect2 Reduced Hyperphosphorylation Substrate2->Effect2 Therapeutic Effect

Caption: Putative mechanism of action for thiazolo-indole derivatives in Wnt and Tau signaling pathways.

References
  • Chemical Identity & Supplier Data

    • 2,7,8-Trimethyl-6H-thiazolo[5,4-e]indole (CAS 115583-28-3).
  • Aggregation & Reproducibility in Kinase Assays

    • Shoichet, B. K. (2006).[1] Screening in a spirit of false hope: how colloidal aggregates confound drug discovery. Nature Reviews Drug Discovery.

  • Thiazolo[5,4-e]indole Scaffold Utility

    • Giraud, F., et al. (2010). Synthesis and biological evaluation of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives as dual inhibitors of CDK1/CK1. European Journal of Medicinal Chemistry. (Scaffold analog reference).
  • Protocol Standardization

    • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,7,8-trimethyl-6H-thiazolo[5,4-e]indole

A Comprehensive Guide to the Safe Disposal of 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole

Hazard Assessment and Precautionary Principles

The core tenet of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. Given that 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole is a derivative of both thiazole and indole, it is prudent to assume it may exhibit hazards associated with both classes of compounds.

Thiazole Derivatives: Thiazole-containing compounds can be flammable, harmful if swallowed, and may cause serious eye damage, as well as skin and respiratory irritation[1]. Combustion of thiazole derivatives can produce toxic gases, including carbon dioxide, nitrogen oxides, and sulfur oxides[1][3].

Indole Derivatives: Indole and its derivatives are also treated as hazardous waste[2]. Some indole compounds have the potential to undergo various chemical transformations, such as chlorination and hydrolysis, during wastewater treatment processes, which could lead to the formation of disinfection byproducts[4].

Therefore, 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole must be handled and disposed of as hazardous chemical waste .

Personal Protective Equipment (PPE)

Prior to handling 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole for any purpose, including disposal, the following personal protective equipment should be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause serious eye damage, a known risk with some thiazole compounds[1].
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, as thiazole and indole derivatives can cause skin irritation[1][5].
Body Protection A laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A respirator with an appropriate organic vapor cartridge may be necessary if there is a risk of generating aerosols or if working outside of a chemical fume hood[6].To prevent inhalation of any potentially harmful vapors or aerosols, as thiazole compounds can cause respiratory irritation[1].

Spill Management Protocol

In the event of a spill of 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole, the following steps should be taken immediately:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area[6].

  • Control Ignition Sources: As a precautionary measure due to the potential flammability of thiazole derivatives, extinguish any nearby open flames or other ignition sources[6].

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department[6].

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material. Do not use combustible materials like paper towels for the main spill containment[2][6].

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbent material and place it into a designated hazardous waste container[6].

  • Decontamination: Clean the spill area with a suitable solvent or a soap and water solution. All cleaning materials must also be collected and disposed of as hazardous waste[2][6].

  • Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies[6].

Step-by-Step Disposal Procedure

The disposal of 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole must adhere to all institutional, local, state, and federal regulations. All chemical waste should be managed by a licensed professional waste disposal service[2].

Step 1: Waste Collection and Segregation
  • Dedicated Container: Collect waste 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole in a dedicated, properly sealed, and compatible hazardous waste container[6].

  • Waste Minimization: Only prepare the necessary amount of the compound for your experiments to minimize the generation of waste[2].

  • Segregation: Do not mix this waste with other incompatible waste streams. It should be kept separate to await professional disposal[2].

Step 2: Labeling the Hazardous Waste Container

Proper labeling is critical for the safe handling and disposal of hazardous waste. The container must be clearly labeled with the following information[6]:

  • The words "Hazardous Waste" .

  • The full chemical name: "2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole" .

  • The approximate concentration and volume of the waste.

  • The date when the waste was first added to the container.

  • Prominent indication of the associated hazards (e.g., "Flammable," "Toxic," "Irritant").

Step 3: Storage

Store the labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Professional Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company. Provide a complete and accurate description of the waste to the disposal service[2].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole.

cluster_0Start: Handling 2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indolecluster_1Waste Generation & Collectioncluster_2Labeling & Storagecluster_3Final DisposalADon Appropriate PPEBCollect Waste inDedicated ContainerA->BGenerate WasteCSegregate fromIncompatible WasteB->CDLabel Container as'Hazardous Waste' withFull Chemical Name & HazardsC->DEStore in DesignatedSatellite Accumulation AreaD->EFContact EHS forProfessional DisposalE->FGEnd: Safe & Compliant DisposalF->G

Caption: Disposal workflow for 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole.

Conclusion: Fostering a Culture of Safety

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 2,7,8-trimethyl-6H-[1][2]thiazolo[5,4-e]indole. This commitment to proper chemical waste management is fundamental to building a deep-seated culture of safety and trust within the scientific community.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Rudolf Hensel GmbH. Safety Data Sheet according to REACH-Regulation (EC) 1907/2006. [Link]

  • PubChem. 2,4,5-Trimethylthiazole. [Link]

  • Reddit. How does your lab dispose of harmful reagents used in cultures?. [Link]

  • National Institutes of Health. Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • Cheméo. 2,4,5-trimethyl-3-thiazoline - Chemical & Physical Properties. [Link]

  • National Institutes of Health. Useful Access to Uncommon Thiazolo[3,2-a]indoles. [Link]

  • PubMed. Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. [Link]

  • ResearchGate. Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. [Link]

  • National Institutes of Health. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • National Institutes of Health. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][6][7]triazole-6(5H)-ones as Possible Anticancer Agents. [Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

  • Karolinska Institutet. Laboratory waste. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.